6-Hydroxypregn-4-ene-3,20-dione

Descripción general

Descripción

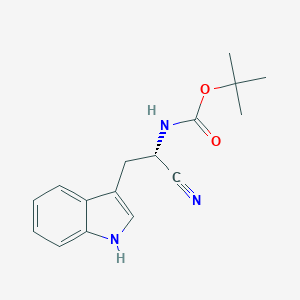

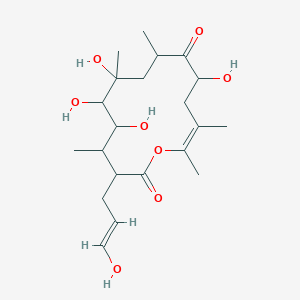

“6-Hydroxypregn-4-ene-3,20-dione” is a chemical compound with the molecular formula C21H30O3 . It has an average mass of 330.461 Da and a monoisotopic mass of 330.219482 Da . It is also known as 6α-Hydroxy Progesterone or 6α-Hydroxypregn-4-ene-3,20-dione . It is functionally related to progesterone .

Synthesis Analysis

The synthesis of 6-Hydroxypregn-4-ene-3,20-dione involves 6-hydroxylation of 17,21-trihydroxypregn-4-ene-3,20-dione and 11 beta, 21-dihydroxypregn-4-ene-3,20-dione . This is achieved by autoxidation or by oxidation with 3-chloroperbenzoic acid, of the 3-methoxy-pregna-3,5-dienes of the latter two steroids .

Molecular Structure Analysis

The molecular structure of 6-Hydroxypregn-4-ene-3,20-dione can be found in various databases such as ChemSpider and PubChem . The structure is also available as a 2D Mol file .

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxypregn-4-ene-3,20-dione include a density of 1.2±0.1 g/cm3, a boiling point of 490.8±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C . It has an enthalpy of vaporization of 87.3±6.0 kJ/mol and a flash point of 264.7±25.2 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Aplicaciones Científicas De Investigación

Biochemical Research

6-Hydroxypregn-4-ene-3,20-dione is utilized in biochemical research due to its close relation to progesterone, a vital hormone in reproductive biology. It serves as a substrate for studying enzyme activity, particularly those involved in steroid metabolism and hormone synthesis pathways .

Pharmacological Studies

In pharmacology, this compound is of interest for its potential therapeutic properties. It may act as an intermediate in the synthesis of more complex molecules with clinical applications, such as anti-inflammatory agents or contraceptives .

Medical Research

Medical researchers investigate 6-Hydroxypregn-4-ene-3,20-dione for its role in various physiological processes. Its derivatives are examined for potential benefits in treating hormone-related disorders and understanding the mechanisms of hormone action at a cellular level .

Environmental Science

The environmental impact of steroids like 6-Hydroxypregn-4-ene-3,20-dione is a growing field of study. Researchers analyze how these compounds, often found as contaminants, affect wildlife and ecosystems, particularly in aquatic environments .

Analytical Chemistry

This compound is used as a reference standard in analytical chemistry to calibrate instruments and validate methods. Its well-defined structure and properties make it suitable for use in high-precision chemical analyses .

Industrial Applications

While not extensively used in industrial settings, 6-Hydroxypregn-4-ene-3,20-dione could potentially be involved in the production of specialized chemicals or pharmaceuticals, given its role as a chemical precursor in various synthetic pathways .

Safety and Hazards

When handling 6-Hydroxypregn-4-ene-3,20-dione, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Mecanismo De Acción

Biochemical Pathways

It is known that this compound is involved in the biosynthesis of steroids, given its structural similarity to other steroid hormones .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 6-Hydroxypregn-4-ene-3,20-dione . .

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19?,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-UHPWKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxypregn-4-ene-3,20-dione | |

CAS RN |

604-20-6 | |

| Record name | 6-Hydroxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)